molecular formula C13H21N3O B2433201 1-((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)piperazine CAS No. 919741-97-2

1-((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)piperazine

Cat. No.: B2433201
CAS No.: 919741-97-2
M. Wt: 235.331
InChI Key: CVJKWQOZSOWYEA-UHFFFAOYSA-N
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Description

1-((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)piperazine is a chemical compound with the molecular formula C19H27N3O2 It is characterized by the presence of a piperazine ring substituted with a 4-methoxy-3,5-dimethylpyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)piperazine typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is purified using techniques such as crystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

    Omeprazole: 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole

    Esomeprazole: S-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole

Comparison: 1-((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)piperazine is unique due to its specific substitution pattern and the presence of a piperazine ring. This structural difference imparts distinct chemical and biological properties compared to similar compounds like omeprazole and esomeprazole, which are primarily used as proton pump inhibitors .

Properties

IUPAC Name

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-10-8-15-12(11(2)13(10)17-3)9-16-6-4-14-5-7-16/h8,14H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJKWQOZSOWYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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